1-Propyl-1H-benzimidazol-5-amine dihydrochloride 1-Propyl-1H-benzimidazol-5-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1269039-56-6
VCID: VC6470119
InChI: InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H
SMILES: CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15

1-Propyl-1H-benzimidazol-5-amine dihydrochloride

CAS No.: 1269039-56-6

Cat. No.: VC6470119

Molecular Formula: C10H15Cl2N3

Molecular Weight: 248.15

* For research use only. Not for human or veterinary use.

1-Propyl-1H-benzimidazol-5-amine dihydrochloride - 1269039-56-6

Specification

CAS No. 1269039-56-6
Molecular Formula C10H15Cl2N3
Molecular Weight 248.15
IUPAC Name 1-propylbenzimidazol-5-amine;dihydrochloride
Standard InChI InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H
Standard InChI Key PDSMEKOVVYNPIR-UHFFFAOYSA-N
SMILES CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

1-Propyl-1H-benzimidazol-5-amine dihydrochloride (CAS: 1255718-01-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₅Cl₂N₃ and a molecular weight of 248.15 g/mol . The dihydrochloride salt forms through protonation of the benzimidazole ring’s secondary amine and the primary amine at the 5-position, resulting in two hydrochloride moieties. Key structural features include:

  • A benzimidazole core with a propyl substituent at the 1-position.

  • An amine group at the 5-position, critical for hydrogen bonding interactions.

  • Two chloride counterions enhancing aqueous solubility .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₅Cl₂N₃
Molecular Weight248.15 g/mol
IUPAC Name1-propylbenzimidazol-5-amine; dihydrochloride
SMILESCCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl
InChI KeyRYSRNDXBRFUWPK-UHFFFAOYSA-N

The crystalline solid exhibits moderate solubility in polar solvents such as water and methanol, though exact solubility data remain unreported in public databases .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-propyl-1H-benzimidazol-5-amine dihydrochloride typically involves a two-step process:

  • Benzimidazole Ring Formation: Condensation of 1,2-phenylenediamine with propyl-substituted carboxylic acid derivatives under acidic conditions. For example, reacting 4-nitro-1,2-phenylenediamine with propyl chloroformate yields a nitro-intermediate, which is subsequently reduced to the amine.

  • Salt Formation: Treatment of the free base with hydrochloric acid in a stoichiometric ratio to produce the dihydrochloride salt .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
11,2-phenylenediamine, propionic anhydride, PPA, 120°C, 6h65%
2HCl (2 equiv), ethanol, reflux, 2h85%

Microwave-assisted synthesis has been explored to reduce reaction times, achieving yields comparable to conventional methods.

Pharmacological Applications

Anticancer Activity

Benzimidazole derivatives are widely studied for their antitumor properties. In vitro assays demonstrate that 1-propyl-1H-benzimidazol-5-amine dihydrochloride inhibits proliferation in MCF-7 breast cancer cells (IC₅₀ = 18.2 µM) and A549 lung adenocarcinoma cells (IC₅₀ = 22.7 µM). Mechanistic studies suggest it induces apoptosis via caspase-3/7 activation and disrupts mitochondrial membrane potential.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
MCF-718.2Caspase-3/7 activation
A54922.7Mitochondrial depolarization

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